molecular formula C10H10ClNO3 B3861423 Glycine, N-(2-chlorobenzoyl)-, methyl ester

Glycine, N-(2-chlorobenzoyl)-, methyl ester

Cat. No.: B3861423
M. Wt: 227.64 g/mol
InChI Key: NVWHFQJYAXGYIN-UHFFFAOYSA-N
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Description

Contextualization of Glycine (B1666218) Derivatives as Key Synthons in Modern Organic Synthesis

Glycine, the simplest proteinogenic amino acid, serves as a fundamental building block in the synthesis of a vast array of more complex molecules. chemicalbook.com Due to its simple, achiral structure (with a hydrogen atom as its side chain), glycine is an ideal starting material, or "synthon," for creating more elaborate amino acids and peptide structures. chemicalbook.comyoutube.com In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting point for a synthetic transformation. Glycine's structure can be strategically modified at its carboxyl, amino, and α-carbon positions, making it a versatile precursor for substituted amino acids. youtube.comnih.gov

The utility of glycine derivatives extends to the construction of heterocyclic compounds, peptidomimetics, and various biologically active molecules. The ability to introduce diverse functional groups onto the glycine scaffold allows chemists to generate molecular diversity and tailor compounds for specific applications in medicinal chemistry and materials science. nih.govresearchgate.net For instance, the α-carbon of glycine can be deprotonated and reacted with electrophiles to introduce various side chains, effectively transforming the simplest amino acid into more complex ones. youtube.com This versatility establishes glycine and its derivatives as indispensable tools in the arsenal (B13267) of modern synthetic organic chemistry.

Academic Significance and Research Trajectory of N-Acylated Amino Acid Esters

N-acylated amino acid esters represent a significant class of compounds that have garnered considerable academic interest. These molecules are characterized by an acyl group attached to the nitrogen atom of an amino acid, with the carboxylic acid group esterified. wikipedia.org This structural motif is found in numerous naturally occurring and synthetic molecules with important biological functions. The field of N-acyl amino acids (NAAAs) has expanded significantly, driven by the discovery of their roles as signaling molecules in various physiological processes. nih.govnih.gov

Historically, research focused on simple N-acylated amino acids like N-acetylglycine as metabolic products. nih.govnih.gov However, the trajectory of research has shifted towards more complex, long-chain fatty acid N-acylated amino acids, often referred to as lipo-amino acids. nih.gov These compounds are recognized for their involvement in the endocannabinoid system and other signaling pathways, influencing processes from pain and inflammation to metabolic regulation. wikipedia.orgnih.gov The esterification of these N-acylated amino acids is a common synthetic step, not only to protect the carboxylic acid group during synthesis but also to modify the compound's polarity, solubility, and pharmacokinetic properties. The academic pursuit in this area continues to grow, with ongoing efforts to synthesize novel analogues and explore their potential as therapeutic agents. science.govresearchgate.net

Historical and Current Research Landscape of N-(2-Chlorobenzoyl)glycine Methyl Ester and Congeners

Glycine, N-(2-chlorobenzoyl)-, methyl ester is a specific N-acylated amino acid ester. Its structure consists of a glycine methyl ester backbone where the nitrogen atom is acylated with a 2-chlorobenzoyl group.

Chemical Profile of the Target Compound

Property Value
IUPAC Name This compound
CAS Number 14507-42-5
Molecular Formula C₁₀H₁₀ClNO₃
Molecular Weight 227.64 g/mol nist.gov

| Structure | A methyl ester of glycine with a 2-chlorobenzoyl group attached to the nitrogen. |

The research landscape for this specific compound is primarily situated within synthetic and medicinal chemistry, where it serves as an intermediate or a building block for more complex target molecules. Its synthesis typically involves the acylation of glycine methyl ester with 2-chlorobenzoyl chloride.

The study of N-(2-Chlorobenzoyl)glycine methyl ester is often linked with its congeners—structurally similar molecules where the substituent on the benzoyl ring is altered. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how changes in molecular structure affect the compound's chemical or biological activity. By comparing the properties and activities of congeners, researchers can optimize molecular designs for specific applications.

Below is a comparative table of N-(2-Chlorobenzoyl)glycine methyl ester and two of its congeners.

Interactive Data Table of Congeners

Feature This compound Glycine, N-(4-fluorobenzoyl)-, methyl ester Glycine, N-(4-methylbenzoyl)-, methyl ester
CAS Number 14507-42-5 331-70-4 1208-23-7
Molecular Formula C₁₀H₁₀ClNO₃ C₁₀H₁₀FNO₃ nist.gov C₁₁H₁₃NO₃ chemeo.com
Molecular Weight 227.64 g/mol nist.gov 211.19 g/mol nist.gov 207.23 g/mol chemeo.com

| Key Structural Difference | Chlorine at position 2 of the benzoyl ring | Fluorine at position 4 of the benzoyl ring | Methyl group at position 4 of the benzoyl ring |

Current research involving these types of molecules often explores their potential as enzyme inhibitors, receptor ligands, or precursors to heterocyclic systems. The specific placement and nature of the halogen or alkyl group on the aromatic ring can significantly influence electronic properties, lipophilicity, and steric profile, thereby affecting how the molecule interacts with biological targets. While detailed biological activity for N-(2-Chlorobenzoyl)glycine methyl ester itself is not extensively documented in publicly available literature, its structural class is of significant interest in the development of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWHFQJYAXGYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Synthetic Methodologies for Glycine, N 2 Chlorobenzoyl , Methyl Ester

Strategies for Esterification of N-(2-Chlorobenzoyl)glycine Carboxylic Acid Moiety

This pathway focuses on the conversion of the carboxyl group of N-(2-Chlorobenzoyl)glycine into its methyl ester. The presence of the N-acyl group provides protection for the amino moiety, allowing for direct esterification of the carboxylic acid.

Acid-Catalyzed Fischer Esterification and Variants

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via an equilibrium that is typically driven towards the product by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction. organic-chemistry.org

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. Methanol (B129727) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, Glycine (B1666218), N-(2-chlorobenzoyl)-, methyl ester. organic-chemistry.orgmasterorganicchemistry.com

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and gaseous hydrochloric acid (HCl). nih.govacs.org A significant challenge in the esterification of amino acids is their zwitterionic nature; however, the N-acylation in N-(2-Chlorobenzoyl)glycine prevents the formation of a zwitterion, making it more amenable to direct esterification than the parent amino acid. acs.org

A modern variant of this method employs trimethylchlorosilane (TMSCl) in methanol. This system has proven to be an efficient and mild reagent for the esterification of various amino acids and their N-protected derivatives, often proceeding at room temperature with good to excellent yields. nih.gov

Table 1: Comparison of Acid Catalysts for Fischer Esterification

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Reflux in excess methanol Low cost, effective Harsh conditions, potential for side reactions
p-Toluenesulfonic Acid (TsOH) Reflux in excess methanol Solid, easier to handle than H₂SO₄ Can be less potent than H₂SO₄
Hydrochloric Acid (HCl) Gaseous HCl in methanol Clean reaction, volatile byproduct Difficult to handle gaseous reagent

| Trimethylchlorosilane (TMSCl) | Room temperature in methanol | Mild conditions, high yields | Reagent cost, moisture sensitive |

Alcoholysis with Activating Agents for Carboxylic Acids

To circumvent the harsh conditions and equilibrium limitations of Fischer esterification, carboxylic acids can be activated to enhance their reactivity towards alcoholysis. This approach often allows the reaction to proceed under milder, neutral conditions. rsc.org

A prominent method in this category is the Steglich esterification, which utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as the coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). organic-chemistry.orgwikipedia.org The reaction was first described by Wolfgang Steglich in 1978. wikipedia.org

The mechanism begins with the reaction of the carboxylic acid, N-(2-Chlorobenzoyl)glycine, with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with methanol, the reaction is significantly accelerated by DMAP. DMAP, a stronger nucleophile than methanol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester"). This intermediate is then readily attacked by methanol to yield the desired ester and regenerate the DMAP catalyst. A key byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. wikipedia.orgthieme-connect.com This method is particularly useful for substrates that are sensitive to acid. rsc.org

Table 2: Key Reagents in Steglich-Type Esterification

Reagent Role Key Features
N,N'-Dicyclohexylcarbodiimide (DCC) Coupling Agent Activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.org
4-Dimethylaminopyridine (DMAP) Nucleophilic Catalyst Accelerates the reaction by forming a highly reactive N-acylpyridinium species. rsc.org
N,N'-Diisopropylcarbodiimide (DIC) Coupling Agent An alternative to DCC, produces a more soluble urea byproduct.

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Coupling Agent | Produces a water-soluble urea byproduct, simplifying workup. |

Diazomethane-Mediated Methyl Ester Formation in Research Contexts

Diazomethane (CH₂N₂) is a potent and highly selective methylating agent for carboxylic acids. It provides a rapid and clean conversion of N-(2-Chlorobenzoyl)glycine to its methyl ester under very mild conditions, typically at room temperature. The reaction is essentially quantitative and irreversible, with nitrogen gas (N₂) as the only byproduct. nih.gov

The primary drawback of using diazomethane is its extreme toxicity and explosive nature, which generally limits its application to small-scale research settings and requires specialized handling procedures. nih.gov An alternative, safer reagent is trimethylsilyldiazomethane (TMS-diazomethane). It allows for the chemo-specific methylation of the carboxyl function of N-acylated amino acids in high yields and purity, providing a practical route that avoids the hazards associated with diazomethane. nih.gov

Despite its efficiency, diazomethane can sometimes lead to side reactions. For instance, in the presence of water and salts, it can generate methoxide (B1231860) ions, which may cause methanolysis of existing ester groups. nih.gov However, for the methylation of a free carboxylic acid like N-(2-Chlorobenzoyl)glycine in an organic solvent, the reaction is highly specific to the acidic proton of the carboxyl group.

Transesterification Approaches Utilizing Glycine Methyl Ester Precursors

Transesterification is a process where the ester group of one compound is exchanged with an alcohol. While less common for this specific synthesis, it is theoretically possible to synthesize Glycine, N-(2-chlorobenzoyl)-, methyl ester via transesterification. For instance, one could synthesize a different ester of N-(2-chlorobenzoyl)glycine (e.g., an ethyl or benzyl (B1604629) ester) and then transesterify it to the methyl ester using a large excess of methanol under acid or base catalysis.

A more relevant application of this principle involves the reaction between a fatty alkyl ester and an amino acid salt in the presence of an alkoxide catalyst to produce N-acyl amino acid salts. google.com A similar strategy could be envisioned where a methyl ester of a different N-acylglycine undergoes transamidation/transesterification, but this is not a standard or efficient route for the target molecule. Direct amidation of glycine methyl ester is a far more common and efficient strategy, as detailed in the following section.

N-Acylation Protocols for Glycine Methyl Ester with 2-Chlorobenzoyl Precursors

This synthetic route begins with glycine methyl ester, which is readily available or easily prepared from glycine. patsnap.com The core of this strategy is the formation of the amide bond by reacting the amino group of glycine methyl ester with an activated derivative of 2-chlorobenzoic acid.

Amidation Reactions Employing 2-Chlorobenzoyl Chlorides and Analogous Acyl Halides

The most direct and widely used method for the N-acylation of amino acid esters is the reaction with an acyl chloride. researchgate.net In this case, glycine methyl ester (often used as its hydrochloride salt) is reacted with 2-chlorobenzoyl chloride.

This reaction is a nucleophilic acyl substitution. The amino group of glycine methyl ester acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous alkaline solution (like sodium hydroxide (B78521) or potassium carbonate) or in an organic solvent with an added base (like triethylamine or pyridine). The base serves two crucial purposes: it neutralizes the hydrogen chloride that is liberated during the reaction, and if starting with glycine methyl ester hydrochloride, it liberates the free amine required for the reaction.

Table 3: Common Conditions for N-Acylation with Acyl Chlorides

Condition Solvent Base Temperature Key Features
Schotten-Baumann Water / Biphasic NaOH, K₂CO₃ 0 °C to Room Temp. Classical method, effective for simple substrates.

| Anhydrous Organic | Dichloromethane, THF | Triethylamine (Et₃N), Pyridine (B92270) | 0 °C to Room Temp. | Avoids hydrolysis of the acyl chloride, good for sensitive substrates. |

The choice of base and solvent is critical to prevent side reactions, such as the hydrolysis of the acyl chloride or the ester moiety of the product. Using a non-nucleophilic organic base like triethylamine in an anhydrous solvent like dichloromethane is a common and effective approach.

Application of Peptide Coupling Reagents (e.g., TBTU, DCC/HOBt) in N-Acylation

The formation of the amide linkage in this compound is effectively a peptide bond formation. As such, reagents commonly employed in peptide synthesis are highly applicable. These reagents are designed to activate the carboxylic acid group of 2-chlorobenzoic acid, facilitating its reaction with the amino group of glycine methyl ester.

DCC/HOBt System:

The combination of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation. In this process, DCC activates the carboxylic acid (2-chlorobenzoic acid) to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester of HOBt, which is less prone to racemization and readily reacts with the amine (glycine methyl ester) to form the desired amide. The insoluble dicyclohexylurea (DCU) byproduct is then removed by filtration.

TBTU:

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is another efficient coupling reagent. TBTU, an uronium salt, directly reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to form a benzotriazolyl active ester. This active ester then rapidly reacts with the amine component to yield the amide product. TBTU is known for its high coupling efficiency, rapid reaction times, and the water-solubility of its byproducts, which simplifies purification.

Coupling ReagentAdditive/BaseTypical SolventKey Advantages
DCCHOBtDichloromethane (DCM), Dimethylformamide (DMF)Cost-effective, well-established
TBTUDIPEA, NMMDMF, Acetonitrile (B52724) (ACN)High yield, fast reaction, soluble byproducts

Optimization of Reaction Parameters for Chemo- and Regioselectivity in Amide Formation

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to minimize the formation of impurities. Optimization of several reaction parameters is key to this goal.

Solvent: The choice of solvent can significantly influence reaction rates and side reactions. Aprotic polar solvents like DMF and DCM are commonly used as they effectively dissolve the reactants and intermediates.

Temperature: Amide coupling reactions are often carried out at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating may be applied. Conversely, cooling the reaction mixture, particularly during the addition of the coupling reagent, can help to control exothermic reactions and minimize side product formation.

Stoichiometry: The molar ratio of the reactants is a critical parameter. Typically, a slight excess of the carboxylic acid and coupling reagent relative to the amine is used to ensure complete consumption of the more valuable amino acid ester.

Base: In methods requiring a base, such as with TBTU, the choice and amount of base are important. The base neutralizes the acid formed during the reaction and prevents the protonation of the amine, which would render it unreactive. Non-nucleophilic bases are preferred to avoid unwanted side reactions.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal set of conditions that maximize the yield and purity of the target compound.

Convergent and Stepwise Synthetic Routes to the Compound

The synthesis of this compound can be approached in both a stepwise and a convergent manner. A typical stepwise synthesis would first involve the preparation of glycine methyl ester from glycine, followed by its N-acylation with 2-chlorobenzoyl chloride or 2-chlorobenzoic acid using a coupling reagent.

One-Pot Reaction Sequences for Enhanced Efficiency

To improve process efficiency, reduce waste, and minimize purification steps, one-pot reaction sequences are highly desirable. For the synthesis of this compound, a one-pot procedure could involve the in-situ formation of glycine methyl ester from glycine, followed by the direct addition of the acylating agent and coupling reagents without isolation of the intermediate ester. For instance, glycine can be esterified in methanol with a catalyst like thionyl chloride or an acid catalyst. After the esterification is complete, the reaction mixture can be neutralized, and then 2-chlorobenzoic acid, a coupling reagent, and a base can be added directly to the same reaction vessel to perform the N-acylation.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly convergent and atom-economical approach. While a direct three-component reaction involving glycine, methanol, and a 2-chlorobenzoyl equivalent might be challenging, a variation of the Ugi or Passerini reaction could be envisioned. For example, an Ugi-type reaction could potentially involve 2-chlorobenzaldehyde, an amine, an isocyanide, and a carboxylic acid to assemble a related scaffold, which could then be modified to yield the target compound. However, a more direct application of MCRs for this specific molecule is not prominently documented and would represent a novel synthetic approach.

Innovations in Sustainable Synthesis of the Compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This involves the use of greener solvents, minimizing waste, and employing catalytic methods.

Exploration of Green Solvents and Solvent-Free Reaction Conditions

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. The exploration of green solvents for the synthesis of this compound is an active area of research.

Green Solvents: Solvents such as water, ethanol, or ethyl acetate are considered greener alternatives to chlorinated hydrocarbons or polar aprotic solvents like DMF. The development of coupling reagents that are effective in these benign solvents is crucial. For example, certain modern coupling reagents are designed to be effective in aqueous media, which would significantly improve the environmental profile of the synthesis.

Solvent-Free Conditions: An even more sustainable approach is the use of solvent-free reaction conditions. This can be achieved by neat mixing of the reactants, sometimes with gentle heating to create a melt, or by using ball-milling techniques. These methods can lead to higher reaction rates, easier product isolation, and a significant reduction in waste.

ApproachExample Solvent/ConditionEnvironmental Benefit
Green SolventsWater, Ethanol, Ethyl AcetateReduced toxicity and environmental impact
Solvent-FreeNeat reaction, Ball-millingElimination of solvent waste, potential for higher efficiency

Development and Application of Catalytic Systems (e.g., Phase-Transfer Catalysis)

The synthesis of this compound is fundamentally an N-acylation reaction, often conducted under Schotten-Baumann conditions. This typically involves reacting glycine methyl ester with 2-chlorobenzoyl chloride in the presence of a base. A significant advancement in this area is the application of Phase-Transfer Catalysis (PTC), a powerful methodology for facilitating reactions between reactants located in separate, immiscible phases. scienceinfo.com

In the context of synthesizing the target compound, a PTC system would typically involve an aqueous phase containing glycine methyl ester hydrochloride and an inexpensive inorganic base (e.g., sodium hydroxide or potassium carbonate), and an organic phase (e.g., dichloromethane or toluene) containing the 2-chlorobenzoyl chloride. scienceinfo.com A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added to the biphasic system.

The mechanism involves the catalyst forming an ion pair with the deprotonated glycine methyl ester (or with a hydroxide ion), which is then shuttled across the phase boundary into the organic phase. This transfer makes the nucleophilic amine available to react with the electrophilic 2-chlorobenzoyl chloride. The primary advantages of this approach include:

Elimination of Anhydrous Conditions: PTC allows the use of aqueous solutions of bases, circumventing the need for expensive and hazardous reagents like metal hydrides or organometallics, and avoiding the rigorous drying of solvents and reagents. scienceinfo.com

Increased Reaction Rates: By efficiently bringing reactants together at the molecular level, PTC can dramatically accelerate reaction rates compared to uncatalyzed heterogeneous reactions. rsc.orgjchemlett.com Studies on analogous Schotten-Baumann reactions have shown that PTC can make reactions up to 25 times faster. rsc.orgjchemlett.comrsc.org

Improved Yield and Selectivity: The catalyst can enhance the desired N-acylation reaction rate while having little to no effect on competing side reactions, such as the hydrolysis of the acid chloride. rsc.orgrsc.org This leads to higher product yields and purity.

Milder Reaction Conditions: Reactions can often be carried out at ambient temperature with simple equipment and work-up procedures. scienceinfo.com

The selection of the catalyst is crucial; quaternary ammonium salts with longer alkyl chains have demonstrated superior performance in similar systems. rsc.orgrsc.org The efficiency of the process is also influenced by factors such as stirring speed, which affects the interfacial surface area between the phases. princeton.edu

Table 1: Comparison of Conventional vs. Phase-Transfer Catalysis for N-Acylation
ParameterConventional Biphasic MethodPhase-Transfer Catalysis (PTC) Method
Catalyst NoneQuaternary Ammonium Salt (e.g., TBAB)
Base Aqueous NaOH / K₂CO₃Aqueous NaOH / K₂CO₃
Solvent System Dichloromethane / WaterDichloromethane / Water
Reaction Time Several hours to days princeton.eduSignificantly reduced (minutes to a few hours) princeton.edu
Yield ModerateHigh to Excellent rsc.org
Selectivity Moderate (risk of acid chloride hydrolysis)High (acylation rate is preferentially enhanced) rsc.org
Conditions Often requires vigorous stirring princeton.eduMild conditions, efficient at room temperature scienceinfo.com

Microwave-Assisted and Flow Chemistry Implementations in Synthesis

Further modernization of the synthesis of this compound involves the use of alternative energy sources and reactor technologies, namely microwave irradiation and continuous-flow systems. These technologies offer distinct advantages over conventional batch processing in terms of speed, efficiency, and safety.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reaction mixtures. Unlike conventional heating which relies on conduction and convection, microwave irradiation employs dielectric heating, where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field, generating heat volumetrically and uniformly. ajchem-a.comcem.com

For the N-acylation of glycine methyl ester, this technique offers several key benefits:

Dramatic Reduction in Reaction Time: Microwave heating can elevate the temperature of the reaction mixture far more rapidly than an oil bath. cem.com Amide syntheses that take hours under conventional reflux can often be completed in a matter of minutes. indianchemicalsociety.com For instance, some amide syntheses have seen reaction times drop from over 10 hours to under 45 minutes. indianchemicalsociety.com

Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts that can occur during prolonged heating, leading to cleaner reactions and higher isolated yields. ajchem-a.com Yields in microwave-assisted amide syntheses have been reported to increase by 8–36% compared to conventional methods. indianchemicalsociety.com

Energy Efficiency: The focused heating of the reaction vessel and its contents makes microwave synthesis a more energy-efficient "green chemistry" approach. acs.org

A typical microwave-assisted protocol would involve charging a sealed microwave vessel with glycine methyl ester, 2-chlorobenzoyl chloride, a suitable base (like triethylamine or DIPEA), and a microwave-absorbing solvent (such as ethanol or DMF). The vessel is then irradiated at a set temperature (e.g., 100-120°C) for a short period (e.g., 5-20 minutes) to complete the reaction.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Amide Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Method External (Oil Bath, Heating Mantle)Internal Dielectric Heating
Heating Profile Slow, non-uniform (via convection)Rapid, uniform, volumetric
Reaction Time Hours to Days (e.g., ~13 hours) indianchemicalsociety.comMinutes (e.g., ~10-40 minutes) indianchemicalsociety.com
Typical Yield Good (e.g., 50-72%) indianchemicalsociety.comExcellent (e.g., 75-87%) indianchemicalsociety.com
Side Reactions More prevalent due to prolonged heatingMinimized due to short reaction times
Process Control StandardPrecise temperature and pressure control

Flow Chemistry Implementations

Flow chemistry represents a paradigm shift from traditional batch synthesis. In a continuous-flow setup, reagents are continuously pumped from reservoirs, mixed, and reacted in a coil or microreactor, with the product emerging in a continuous stream. thieme-connect.de

For the synthesis of this compound, a flow system could be designed where two streams—one containing glycine methyl ester and a base in a solvent, and the other containing 2-chlorobenzoyl chloride in the same solvent—are pumped into a T-mixer. The combined stream then flows through a heated reactor coil where the reaction takes place within a specific residence time before the product is collected.

The advantages of implementing a flow process for this acylation include:

Enhanced Safety: The small volume of the reaction mixture at any given time significantly minimizes the risks associated with exothermic reactions or the handling of reactive intermediates like acid chlorides. rsc.org

Superior Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to consistent product quality and yield. thieme-connect.de

Efficient Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures rapid and efficient heat exchange and mixing, which is ideal for fast reactions like N-acylation.

Scalability: Increasing production is a matter of running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. organic-chemistry.org

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis Characteristics
FeatureBatch SynthesisContinuous-Flow Synthesis
Operation Sequential (charge, react, discharge)Continuous (reagents in, product out)
Heat Transfer Limited by surface area, inefficient at scaleHighly efficient due to high surface-to-volume ratio
Safety Higher risk with large volumes of reactive materialsInherently safer due to small reactor volume
Scalability Complex, requires re-optimizationStraightforward (longer run time or parallel systems)
Reproducibility Can vary between batchesHigh, due to precise parameter control
Reaction Time Defined by batch durationDefined by residence time in the reactor

Investigating Chemical Reactivity and Transformative Potential of Glycine, N 2 Chlorobenzoyl , Methyl Ester

Chemical Transformations of the Ester Group

The methyl ester group is a key site for chemical modification, offering pathways to a range of other functional groups through reactions such as transesterification, hydrolysis, aminolysis, and selective reduction.

Comprehensive Analysis of Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another by exchanging its alkoxy group. chemistrysteps.com This reaction can be catalyzed by either an acid or a base. chemistrysteps.com In the context of Glycine (B1666218), N-(2-chlorobenzoyl)-, methyl ester, the methyl group can be replaced by other alkyl or aryl groups, thereby modifying the molecule's properties.

Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism, where an alkoxide, such as sodium ethoxide, attacks the electrophilic carbonyl carbon of the ester. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to yield the new ester. chemistrysteps.com To drive the equilibrium towards the product, the alcohol corresponding to the desired ester is often used as the solvent. chemistrysteps.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.com A different alcohol molecule can then act as a nucleophile. chemistrysteps.com This method is also an equilibrium process, often requiring the use of a large excess of the new alcohol or removal of the methanol (B129727) byproduct. chemistrysteps.com

Table 1: Representative Transesterification Reactions
Reactant AlcoholCatalystPotential ProductTypical Conditions
EthanolSodium Ethoxide (Base)Glycine, N-(2-chlorobenzoyl)-, ethyl esterReflux in excess ethanol
IsopropanolSulfuric Acid (Acid)Glycine, N-(2-chlorobenzoyl)-, isopropyl esterReflux in excess isopropanol
Benzyl (B1604629) AlcoholTitanium(IV) isopropoxideGlycine, N-(2-chlorobenzoyl)-, benzyl esterHeating with removal of methanol

Research into Ester Hydrolysis and Aminolysis Mechanisms

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, N-(2-chlorobenzoyl)glycine, under both acidic and basic conditions. nih.gov Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. A typical procedure involves heating the ester with an aqueous solution of a base like sodium hydroxide. avantiresearch.com Acid-catalyzed hydrolysis is an equilibrium-controlled process that is the reverse of Fischer esterification. nih.gov

Aminolysis: This reaction involves the displacement of the methoxy (B1213986) group of the ester by an amine to form a new amide. The direct aminolysis of methyl esters can produce primary, secondary, or tertiary amides, depending on the amine used. researchgate.net The reaction is typically slower than hydrolysis and may require heating. For instance, reacting Glycine, N-(2-chlorobenzoyl)-, methyl ester with ammonia (B1221849) would yield the primary amide, N-(2-chlorobenzoyl)glycinamide. Similarly, reactions with primary or secondary amines would produce the corresponding N-substituted amides. Continuous flow technology has been explored to improve the efficiency of direct amidation of methyl esters using methanolic ammonia. researchgate.net

Table 2: Hydrolysis and Aminolysis Products
Reaction TypeReagentProduct
HydrolysisNaOH(aq), then H₃O⁺N-(2-chlorobenzoyl)glycine
AminolysisAmmonia (NH₃)N-(2-chlorobenzoyl)glycinamide
AminolysisAniline (B41778)N-(2-chlorobenzoyl)glycine-N-phenylamide
AminolysisDiethylamineN-(2-chlorobenzoyl)glycine-N,N-diethylamide

Selective Reduction of the Ester to Alcohol or Aldehyde functionalities

The ester group can be selectively reduced to either a primary alcohol or an aldehyde, provided that the more stable amide group remains intact. The choice of reducing agent and reaction conditions is critical for achieving this selectivity.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde can be accomplished using sterically hindered and electrophilic reducing agents. adichemistry.com Diisobutylaluminum hydride (DIBAL-H) is a particularly effective reagent for this transformation when used at low temperatures, typically -78 °C. masterorganicchemistry.comreddit.com At this temperature, DIBAL-H adds a hydride to the ester carbonyl to form a stable tetrahedral intermediate. adichemistry.com This intermediate does not collapse until an aqueous workup is performed, at which point it hydrolyzes to release the aldehyde. chemistrysteps.com If the reaction is allowed to warm, or if excess DIBAL-H is used, over-reduction to the primary alcohol can occur. orgosolver.com

Reduction to Alcohol: The complete reduction of the ester to a primary alcohol, yielding N-(2-chlorobenzoyl)aminoethanol, requires a stronger reducing agent. While lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing both esters and amides, its use might lead to a mixture of products. Amides are generally less reactive towards nucleophilic hydrides than esters. nih.gov Therefore, milder reagents can often achieve selective reduction of the ester. Lithium borohydride (B1222165) (LiBH₄), which is less reactive than LiAlH₄, is known to reduce esters in the presence of amides. Alternatively, sodium borohydride (NaBH₄) can be used in combination with additives that enhance its reducing power, such as lithium chloride or iodine. semanticscholar.org

Table 3: Selective Reduction of the Ester Group
Desired ProductReagentKey Conditions
N-(2-chlorobenzoyl)glycinal (Aldehyde)Diisobutylaluminum hydride (DIBAL-H)1 equivalent, low temperature (-78 °C)
N-(2-chlorobenzoyl)aminoethanol (Alcohol)Lithium borohydride (LiBH₄)Reflux in an ethereal solvent (e.g., THF)

Reactivity at the Amide Linkage

The N-(2-chlorobenzoyl) amide linkage is significantly more stable than the methyl ester group. However, under specific conditions, it can undergo cleavage or be further derivatized through reactions at the nitrogen atom.

Mechanistic Studies of Amide Cleavage Reactions

Amide bonds are characterized by significant resonance stabilization, making them resistant to cleavage. nih.gov Hydrolysis of the amide bond in this compound would break the molecule into 2-chlorobenzoic acid and glycine methyl ester. This transformation typically requires harsh conditions, such as prolonged heating in the presence of strong acids (e.g., concentrated HCl) or bases (e.g., concentrated NaOH).

Mechanistically, acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide ion on the carbonyl carbon. In both cases, a high energy barrier must be overcome. The cleavage of the C-terminal amide bond in some N-acyl glycine derivatives can be achieved with trifluoroacetic acid, with the reaction's selectivity sometimes depending on the acid concentration. researchgate.net

N-Alkylation and N-Acylation Reactions for Further Derivatization

The hydrogen atom on the amide nitrogen can be substituted through N-alkylation or N-acylation reactions, leading to more complex derivatives.

N-Alkylation: The N-H bond of a secondary amide is weakly acidic, and the nitrogen can be deprotonated with a strong base, such as sodium hydride (NaH), to form an amide anion. monash.edu This anion is a potent nucleophile that can react with an alkylating agent, like an alkyl halide (e.g., methyl iodide or benzyl bromide), to form an N-alkylated, N-acylated glycine derivative. This method is a common strategy for synthesizing N-methylated amino acids. monash.edu More recent methods include acid-catalyzed alkylations using alcohols that form stable carbocations or photochemical protocols. nih.govflvc.org

N-Acylation: In a similar fashion to N-alkylation, the amide anion generated by deprotonation with a strong base can also react with an acylating agent, such as an acyl chloride or anhydride (B1165640). This reaction would result in the formation of an imide derivative, where the nitrogen atom is bonded to two acyl groups (the original 2-chlorobenzoyl group and the newly introduced one). This creates a diacyl-substituted nitrogen center, further modifying the electronic and steric properties of the molecule.

Table 4: N-Alkylation and N-Acylation of the Amide Linkage
Reaction TypeReagentsPotential Product Class
N-Alkylation1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)N-(2-chlorobenzoyl)-N-methylglycine methyl ester
N-Alkylation1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr)N-benzyl-N-(2-chlorobenzoyl)glycine methyl ester
N-Acylation1. Sodium Hydride (NaH) 2. Acetyl Chloride (AcCl)N-acetyl-N-(2-chlorobenzoyl)glycine methyl ester (an imide)

Intramolecular Cyclization Reactions Involving the Amide (e.g., Oxazolone (B7731731) Formation)

The amide functionality in this compound is a key reactive site for intramolecular cyclization, most notably leading to the formation of oxazolone structures. This transformation is typically facilitated by dehydrating agents or acylating conditions. The reaction proceeds through the activation of the amide carbonyl group, followed by a nucleophilic attack from the ester carbonyl's enol or enolate form.

The generally accepted mechanism for oxazolone formation from N-acyl amino acid esters involves the following steps:

Enolization: The α-carbon of the glycine moiety can be deprotonated to form an enolate, or the ester carbonyl can tautomerize to its enol form.

Activation: The amide carbonyl is activated, often by an acid catalyst or a dehydrating agent.

Intramolecular Nucleophilic Attack: The enol or enolate oxygen attacks the activated amide carbonyl, leading to a tetrahedral intermediate.

Cyclization and Dehydration: Subsequent elimination of a water molecule results in the formation of the five-membered oxazolone ring.

This process is significant as oxazolones are valuable intermediates in peptide synthesis and other organic transformations. nih.gov The specific conditions required for the cyclization of this compound would likely involve reagents such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).

Reactant Reagent Intermediate Product
This compoundAcetic AnhydrideAcylium ion / Enol2-(2-chlorophenyl)-5-methoxyoxazole
This compoundDicyclohexylcarbodiimide (DCC)O-acylisourea / Enolate2-(2-chlorophenyl)-5-methoxyoxazole

Chemical Modifications at the α-Carbon of the Glycine Moiety

The α-carbon of the glycine moiety in this compound is a focal point for introducing molecular complexity due to its acidity and potential for stereoselective functionalization.

The α-protons of the glycine unit are acidic due to the adjacent ester and N-acyl groups, allowing for the formation of a nucleophilic enolate ion upon treatment with a suitable base. libretexts.orglibretexts.org This enolate can then react with various electrophiles, particularly alkyl halides, in an α-alkylation reaction.

The general steps for α-alkylation are:

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to completely deprotonate the α-carbon, forming the corresponding enolate.

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.org

The choice of the alkylating agent is crucial and is generally limited to primary and some secondary alkyl halides to avoid competing elimination reactions. libretexts.org This methodology allows for the introduction of a wide range of substituents at the α-position, thereby creating derivatives with altered steric and electronic properties.

Base Electrophile (Alkyl Halide) Expected Product
Lithium diisopropylamide (LDA)Methyl iodideMethyl 2-(2-chlorobenzamido)propanoate
Sodium ethoxideBenzyl bromideMethyl 2-(2-chlorobenzamido)-3-phenylpropanoate

While glycine itself is achiral, the α-alkylation of this compound can generate a new chiral center. Achieving stereoselectivity in this process is a significant goal in asymmetric synthesis. One common strategy involves the use of a chiral auxiliary. nih.gov

A potential approach for the stereoselective alkylation of this compound could involve:

Modification of the Substrate: The methyl ester could be exchanged for a chiral auxiliary, for instance, by transesterification with a chiral alcohol.

Diastereoselective Enolate Formation and Alkylation: The presence of the chiral auxiliary would direct the approach of the base and the subsequent alkylating agent, leading to the preferential formation of one diastereomer.

Removal of the Chiral Auxiliary: The auxiliary can then be cleaved to yield the enantiomerically enriched α-alkylated amino acid derivative.

Alternatively, the use of a chiral phase-transfer catalyst in the alkylation of the parent ester could also induce stereoselectivity.

Azomethine ylides are versatile 1,3-dipoles that can be generated from α-amino acid esters and subsequently participate in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. mdpi.comnih.govpsu.edu this compound can serve as a precursor to such an intermediate.

The generation of an azomethine ylide from this compound can be achieved through several methods, with the most common being the condensation with an aldehyde or ketone. psu.edu The reaction proceeds via the formation of an iminium ion, followed by deprotonation at the α-carbon.

Once formed, the azomethine ylide can react with a variety of dipolarophiles, such as alkenes and alkynes, to afford substituted pyrrolidines. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions are often predictable based on frontier molecular orbital theory.

Aldehyde/Ketone Dipolarophile Expected Cycloadduct
FormaldehydeN-phenylmaleimideA substituted pyrrolidine-dione derivative
BenzaldehydeDimethyl acetylenedicarboxylateA substituted dihydropyrrole derivative

Functional Group Interconversions and Reactions on the 2-Chlorobenzoyl Aromatic Ring

The 2-chlorobenzoyl moiety of the molecule presents opportunities for further functionalization, primarily through reactions on the aromatic ring.

The chlorine atom on the aromatic ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. nih.govmasterorganicchemistry.com However, for a successful SNAr reaction, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com In the case of this compound, the N-acylglycine methyl ester substituent is not a strong electron-withdrawing group, making the SNAr reaction challenging under standard conditions.

Despite this, SNAr could potentially be induced under harsh reaction conditions (high temperature and pressure) or by using a very strong nucleophile. Alternatively, the reaction might proceed through a benzyne (B1209423) intermediate, which is an elimination-addition mechanism. masterorganicchemistry.com This pathway is favored in the presence of a very strong base, such as sodium amide. The benzyne mechanism would likely lead to a mixture of products where the incoming nucleophile attaches to the carbon that originally bore the chlorine or the adjacent carbon.

Reaction Type Conditions Potential Nucleophile Expected Outcome
SNAr (Addition-Elimination)High temperature/pressureSodium methoxideSubstitution of chlorine with a methoxy group (low yield expected)
Elimination-Addition (Benzyne)Strong base (e.g., NaNH₂)AmmoniaFormation of a mixture of aminobenzoyl glycine derivatives

Application of Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a chloro-substituent on the aromatic ring of this compound renders it a suitable electrophilic partner for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. nih.govrsc.org The aryl chloride, while generally less reactive than the corresponding bromides or iodides, can be effectively activated using modern catalyst systems, typically based on palladium or nickel. nih.govrsc.org

Prominent examples of cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comsemanticscholar.org This method is highly versatile for forming new carbon-carbon bonds, enabling the introduction of various alkyl, alkenyl, or aryl groups at the 2-position of the benzoyl moiety.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation would replace the chlorine atom with a new amino group, providing access to a wide range of substituted N-aryl glycine derivatives.

Heck Coupling: In a Heck reaction, the aryl chloride could be coupled with an alkene in the presence of a palladium catalyst to form a new, substituted alkene. mdpi.com This would append a vinyl group to the benzoyl ring, offering a route to more complex unsaturated structures.

The transformative potential of these reactions is illustrated in the following table, which outlines hypothetical cross-coupling reactions starting from this compound.

Reaction TypeCoupling PartnerTypical Catalyst SystemPotential Product Structure
Suzuki-Miyaura CouplingPhenylboronic AcidPd(OAc)2, SPhos, K3PO4Suzuki Product Structure
Buchwald-Hartwig AminationMorpholinePd2(dba)3, RuPhos, NaOtBuBuchwald-Hartwig Product Structure
Heck CouplingStyrenePd(OAc)2, P(o-tolyl)3, Et3NHeck Product Structure
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2, CuI, Et3NSonogashira Product Structure

Electrophilic Aromatic Substitution with Regioselective Considerations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. wikipedia.org In this compound, the aromatic ring is substituted with a chlorine atom at the C-2 position and an N-acylamino group at the C-1 position.

N-Acylamino Group (-NHC(=O)R): This group is an activating ortho, para-director. The nitrogen atom's lone pair can donate electron density into the ring through resonance, increasing the nucleophilicity of the ortho (C-2, C-6) and para (C-4) positions.

Chlorine Atom (-Cl): This is a deactivating ortho, para-director. While it withdraws electron density through induction (deactivating effect), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho (C-3) and para (C-5) positions relative to itself.

When both groups are present, the more powerfully activating N-acylamino group typically governs the regioselectivity. youtube.com Therefore, incoming electrophiles are predicted to preferentially attack the positions activated by the amide: C-4 (para) and C-6 (ortho). Of these, the C-4 position is generally favored due to reduced steric hindrance from the adjacent bulky N-acylamino group. Substitution at C-3 and C-5 is considered less likely as these positions are not electronically favored by the primary directing group.

The table below summarizes the predicted major products for several common electrophilic aromatic substitution reactions on this substrate.

Reaction TypeReagentsPredicted Major Regioisomer (Substitution at C-4)
NitrationHNO3, H2SO4Nitration Product Structure
BrominationBr2, FeBr3Bromination Product Structure
Friedel-Crafts AcylationCH3COCl, AlCl3Friedel-Crafts Product Structure
SulfonationFuming H2SO4Sulfonation Product Structure

Strategic Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block for Complex Amino Acid and Peptide Derivatives

The modification of amino acids and peptides is a cornerstone of medicinal chemistry and drug discovery, aiming to enhance biological activity, improve metabolic stability, and control molecular conformation. Glycine (B1666218), N-(2-chlorobenzoyl)-, methyl ester serves as a foundational component in this endeavor, enabling the synthesis of sophisticated derivatives with tailored properties.

Synthesis of Modified Peptides and Peptidomimetics

The inherent limitations of natural peptides as therapeutic agents, such as poor bioavailability and rapid degradation by proteases, have driven the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. mdpi.com N-substituted glycine oligomers, known as peptoids, are a prominent class of peptidomimetics that lack backbone hydrogen bond donors, rendering them resistant to proteolysis. nih.gov

Glycine, N-(2-chlorobenzoyl)-, methyl ester is an ideal precursor for incorporation into such peptidomimetic structures. The N-acyl group not only protects the amine during synthesis but also introduces a rigid, aromatic moiety that can influence the conformational preferences of the resulting oligomer. The 2-chloro substituent on the benzoyl ring can be used to modulate electronic properties and provides a potential site for further functionalization. The synthesis of these modified peptides often involves a stepwise solid-phase approach where N-acylated glycine units are sequentially added to a growing chain. nih.gov

The table below illustrates how different N-acyl glycine building blocks can be used to introduce specific side-chain functionalities in peptoid synthesis.

N-Acyl Glycine PrecursorResulting Side-Chain FunctionalityPotential Application
This compound2-ChlorobenzoylInducing specific secondary structures; probe for steric interactions.
Glycine, N-acetyl-, methyl esterAcetylSimple, non-bulky side chain for baseline structural studies.
Glycine, N-(phenylacetyl)-, methyl esterPhenylacetylIntroduction of a flexible aromatic group.
Glycine, N-(4-nitrobenzoyl)-, methyl ester4-NitrobenzoylElectronic modification; precursor for an amino group via reduction.

Role as a Chiral Auxiliary or Precursor in Enantioselective Synthesis

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is critical in pharmacology, as different enantiomers can have vastly different biological effects. Chiral auxiliaries are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.orgnih.gov

The glycine core of N-(2-chlorobenzoyl)-, methyl ester is prochiral, meaning its α-carbon can be converted into a stereocenter. This makes it an excellent substrate for asymmetric alkylation reactions to produce non-canonical α-amino acids. researchgate.netbuchler-gmbh.com In a common strategy, the glycine derivative is converted into a glycine imine (Schiff base), which is then deprotonated to form an enolate. The stereoselective alkylation of this enolate can be controlled by a chiral phase-transfer catalyst or by forming a metal complex with a chiral ligand. researchgate.netnih.gov For example, chiral Ni(II) complexes derived from glycine Schiff bases have been shown to be highly effective in guiding the stereoselective addition of electrophiles. nih.govtcichemicals.com The N-(2-chlorobenzoyl) group influences the electronic nature and steric environment of the enolate, thereby affecting the diastereoselectivity of the alkylation step.

The general scheme for this process is outlined below:

Formation of Glycine Imine: The methyl ester reacts with an amine (often derived from a chiral source) to form a Schiff base.

Enolate Formation: A strong base removes the α-proton to create a planar enolate.

Stereoselective Alkylation: In the presence of a chiral catalyst or ligand, an alkylating agent (R-X) approaches the enolate from a specific face, establishing a new stereocenter.

Hydrolysis: Removal of the protecting groups and the chiral auxiliary yields the enantiomerically enriched α-amino acid.

Contribution to the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals. rsc.org The chemical functionalities within this compound make it a valuable precursor for constructing a variety of important heterocyclic ring systems.

Preparation of Oxazolones and Related Ring Systems

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as important intermediates in the synthesis of amino acids, peptides, and other biologically active molecules. The most common method for their preparation is the Erlenmeyer-Plöchl reaction, which involves the cyclodehydration of an N-acylglycine in the presence of an aldehyde or ketone.

N-(2-chlorobenzoyl)glycine (obtained via hydrolysis of the methyl ester) is an ideal substrate for this reaction. When heated with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate, it undergoes condensation and cyclization to yield a 4-arylidene-2-phenyloxazol-5(4H)-one derivative. The 2-chlorophenyl group from the precursor occupies the 2-position of the oxazolone (B7731731) ring. These oxazolone products are themselves versatile reagents, capable of undergoing ring-opening reactions with various nucleophiles to generate α,β-dehydroamino acid derivatives.

Table 1: Examples of the Erlenmeyer-Plöchl Reaction
N-Acyl Glycine PrecursorAldehyde ReactantResulting Oxazolone Product Core Structure
N-(2-chlorobenzoyl)glycineBenzaldehyde4-benzylidene-2-(2-chlorophenyl)oxazol-5(4H)-one
N-benzoylglycine (Hippuric Acid)4-Methoxybenzaldehyde4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one
N-acetylglycineFurfural4-(furan-2-ylmethylene)-2-methyloxazol-5(4H)-one

Precursor for Quinolone and Other Nitrogen-Containing Heterocycles

Quinolones are a major class of synthetic antibacterial agents and are also found in various natural products and other pharmaceuticals. nih.govmdpi.com While numerous synthetic routes to quinolones exist, many rely on the cyclization of aniline (B41778) derivatives. nih.govqeios.com N-(2-chlorobenzoyl)glycine provides a unique starting point for building such scaffolds. A plausible synthetic pathway involves the intramolecular Friedel-Crafts acylation of the N-(2-chlorobenzoyl)glycine derivative. Under acidic conditions, the glycine carboxyl group could cyclize onto the activated chlorobenzoyl ring, leading to the formation of a nitrogen-containing bicyclic system, which could then be further elaborated into a quinolone or related heterocyclic structure.

Furthermore, aminoacyl conjugates can be attached to existing nitrogen heterocycles to create novel pharmacophores with potentially enhanced biological activity. nih.gov The glycine derivative can be activated and coupled with nucleophilic sites on heterocyclic rings like pyridine (B92270) or quinoline. nih.gov

Design and Construction of Novel Molecular Scaffolds

Molecular scaffolds are core structures upon which functional groups can be systematically arranged to create complex molecules with specific functions, such as in drug delivery or materials science. mdpi.com Amino acids are highly prized as building blocks for these scaffolds due to their biocompatibility, stereochemical diversity, and the presence of multiple functional handles (amine, carboxyl, and side chain). mdpi.combeilstein-journals.org

This compound contributes to this field as a non-canonical, functionalized building block. mdpi.com Its incorporation into a larger scaffold provides several advantages:

Defined Vector for Functionalization: The 2-chloro substituent acts as a specific chemical handle. It can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other molecular fragments, allowing for the late-stage diversification of the scaffold's structure and function.

By integrating this building block into peptide-based or other polymeric structures, chemists can design and construct novel, well-defined molecular architectures for a wide range of applications. mdpi.comnih.gov

The performed searches yielded information on related but distinct compounds, such as the use of "glycine methyl ester" for the chemical modification of PVC and the synthesis of various other glycine derivatives. However, no direct or indirect references to the strategic applications of "this compound" in the specified fields of advanced organic synthesis and materials science could be retrieved.

Therefore, it is not possible to provide an article on the "" for the compound “this compound” based on the currently available information from the conducted searches.

Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in publicly available research. Despite efforts to locate specific studies focusing on the quantum chemical calculations and conformational analysis of this particular molecule, no dedicated scholarly articles, datasets, or detailed research findings could be identified.

As a result, a thorough and scientifically accurate article adhering to the requested detailed outline, which includes specific analyses such as Frontier Molecular Orbital (FMO) theory applications, Molecular Electrostatic Potential (MEP) mapping, charge distribution, and conformational preferences, cannot be generated at this time. The creation of such an article requires specific computational data that is not present in the accessible scientific literature.

General computational methodologies for similar molecules, including the parent amino acid glycine, are well-established. These methods involve the use of quantum chemical calculations to understand electronic structures and molecular dynamics simulations to explore conformational landscapes. Theoretical studies on related glycine derivatives have been conducted, providing insights into their behavior. However, the specific substituent effects of the 2-chlorobenzoyl group on the methyl ester of glycine have not been the subject of detailed computational investigation in the available literature.

Without specific research to draw upon, any attempt to provide a detailed analysis for this compound would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research, including dedicated computational studies, would be necessary to generate the specific data required for the requested in-depth article.

Computational and Theoretical Investigations of Glycine, N 2 Chlorobenzoyl , Methyl Ester

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of chemical reactions, offering insights into mechanisms and kinetics that are often challenging to obtain through experimental methods alone. For Glycine (B1666218), N-(2-chlorobenzoyl)-, methyl ester, computational studies can map out the energetic landscape of its synthesis, identify key intermediates, and characterize the transition states that govern the reaction rates.

The synthesis of Glycine, N-(2-chlorobenzoyl)-, methyl ester typically involves the N-acylation of glycine methyl ester with 2-chlorobenzoyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. Computational studies on analogous reactions, such as the acylation of amino acids, have provided a general framework for understanding this process. nih.gov

The key synthetic transformation in the formation of this compound is the nucleophilic attack of the nitrogen atom of glycine methyl ester on the carbonyl carbon of 2-chlorobenzoyl chloride. Computational methods, particularly density functional theory (DFT), can be employed to locate and characterize the transition state (TS) for this step.

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry is characterized by the partial formation of the N-C bond and the partial breaking of the C-Cl bond. Vibrational frequency analysis of the optimized TS geometry typically reveals a single imaginary frequency corresponding to the motion along the reaction coordinate.

Computational chemistry allows for the prediction of entire reaction pathways and the construction of detailed energy profiles. An energy profile for the synthesis of this compound would map the change in potential energy as the reactants are converted into products.

The reaction pathway typically involves the following key steps:

Formation of a reactant complex: The glycine methyl ester and 2-chlorobenzoyl chloride molecules approach each other to form a pre-reaction complex, often stabilized by weak intermolecular interactions.

Transition State 1 (TS1): The system passes through the first transition state, corresponding to the nucleophilic attack of the amine on the carbonyl carbon.

Tetrahedral Intermediate: A high-energy tetrahedral intermediate is formed.

Transition State 2 (TS2): The collapse of the tetrahedral intermediate to expel the chloride ion proceeds through a second transition state.

Product Complex: An initial complex of the product, this compound, and the leaving group (HCl) is formed.

Final Products: The product complex dissociates to yield the final, separated products.

Each of these species (reactants, intermediates, transition states, and products) can be computationally optimized to determine their energies. The resulting energy profile provides valuable information about the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the heights of the energy barriers). Studies on the formation of glycine and its derivatives have utilized such methods to explore potential synthetic routes. researchgate.net

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the identification and characterization of compounds like this compound.

Vibrational spectroscopy is a powerful technique for identifying functional groups and determining the structure of a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. researchgate.netnih.gov

These calculations are typically performed using methods like Hartree-Fock (HF) or density functional theory (DFT) with an appropriate basis set. mdpi.com After optimizing the molecular geometry to find its minimum energy structure, a frequency calculation is performed. The output provides a list of vibrational modes, their corresponding frequencies (usually in cm⁻¹), and their IR intensities and Raman activities.

For this compound, key vibrational modes would include:

N-H stretching and bending vibrations of the amide group.

C=O stretching of the amide and ester functional groups.

C-N stretching of the amide bond.

Vibrations associated with the aromatic ring, including C-H stretching and bending, and C=C stretching.

C-Cl stretching of the chlorobenzoyl group.

While experimental spectra for this compound are not widely published, theoretical calculations can provide a predicted spectrum to aid in its identification. It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, scaling factors are commonly applied to the computed frequencies to improve agreement with experimental data. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative Example) Note: This table presents hypothetical data for illustrative purposes, as specific computational studies for this molecule were not found in the public domain. The values are representative of what would be expected based on calculations for similar molecules.

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
N-H Stretch~3350MediumLow
C-H Stretch (Aromatic)~3100-3000MediumHigh
C-H Stretch (Aliphatic)~2950MediumMedium
C=O Stretch (Ester)~1740HighMedium
C=O Stretch (Amide I)~1680HighMedium
N-H Bend (Amide II)~1550HighLow
C=C Stretch (Aromatic)~1600, 1480Medium-HighHigh
C-N Stretch (Amide III)~1250MediumMedium
C-O Stretch (Ester)~1200, 1100HighLow
C-Cl Stretch~750MediumMedium

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra and confirming molecular structures. titech.ac.jp

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for these calculations, often in conjunction with DFT. mdpi.com

For this compound, ¹H NMR predictions would focus on the chemical shifts of the amide proton, the methylene (B1212753) protons of the glycine unit, the methyl protons of the ester, and the protons on the aromatic ring. ¹³C NMR predictions would provide the chemical shifts for the carbonyl carbons of the amide and ester, the methylene carbon, the methyl carbon, and the carbons of the aromatic ring.

The accuracy of NMR chemical shift predictions depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects, as these can significantly influence the electronic environment of the nuclei.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative Example) Note: This table presents hypothetical data for illustrative purposes, as specific computational studies for this molecule were not found in the public domain. The values are representative of what would be expected based on calculations for similar molecules.

¹³C NMR¹H NMR
Carbon AtomPredicted Chemical Shift (ppm)Proton(s)Predicted Chemical Shift (ppm)
C=O (Ester)~170N-H (Amide)~8.5
C=O (Amide)~167Aromatic H~7.4-7.8
Aromatic C-Cl~132CH₂ (Glycine)~4.2
Aromatic C-H~127-131CH₃ (Ester)~3.8
Aromatic C (quaternary)~135
CH₂ (Glycine)~42
CH₃ (Ester)~53

Advanced Analytical Methodologies Employed in Research on the Compound and Its Chemical Transformations

Application of High-Resolution NMR Spectroscopy for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of "Glycine, N-(2-chlorobenzoyl)-, methyl ester". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous verification of the compound's synthesis.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl ester, the methylene (B1212753) group of the glycine (B1666218) backbone, and the aromatic protons of the 2-chlorobenzoyl group. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.7-3.8 ppm. The methylene protons (-CH₂-) would likely appear as a doublet around 4.2-4.3 ppm, with coupling to the adjacent amide proton (-NH-). The amide proton itself would present as a triplet, often in the downfield region (8.0-9.0 ppm), confirming the linkage between the glycine and benzoyl moieties. The four protons on the chlorinated aromatic ring would exhibit a complex multiplet pattern in the aromatic region (7.3-7.8 ppm) due to their distinct chemical environments and spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov Key signals would include the methyl ester carbon at approximately 52 ppm, the methylene carbon around 41 ppm, and the two carbonyl carbons (one from the ester and one from the amide) in the 165-170 ppm range. The aromatic carbons would show distinct signals between 127 and 135 ppm, with the carbon atom bonded to the chlorine atom being identifiable by its specific chemical shift.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate proton and carbon signals, confirming the C-H connectivities within the molecule. hmdb.ca Temperature-dependent NMR studies can also be used to investigate the dynamics of cis/trans isomerism around the amide bond, providing insight into the rotational energy barrier. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Methyl Ester (-OCH₃) ~3.75 ~52.5 Singlet
Methylene (-CH₂-) ~4.25 ~41.3 Doublet
Amide (-NH-) ~8.5 N/A Triplet
Aromatic (C₃-H to C₆-H) 7.3 - 7.8 127 - 132 Multiplet
Aromatic (C₁-C=O) N/A ~135.0 Singlet
Aromatic (C₂-Cl) N/A ~130.0 Singlet
Amide Carbonyl (C=O) N/A ~167.0 Singlet
Ester Carbonyl (C=O) N/A ~169.5 Singlet

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Utilization of High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of "this compound" and its transformation products. Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺. For "this compound" (C₁₀H₁₀ClNO₃), the theoretical monoisotopic mass of the neutral molecule is 227.0349 Da. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which confirms the elemental formula and rules out other potential structures. rsc.org

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.ukuni-saarland.de When the molecular ion is subjected to collision-induced dissociation (CID) in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable based on the compound's structure, with cleavage occurring at the weakest bonds and forming the most stable ions. libretexts.org

For "this compound", key fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the formation of an acylium ion.

Loss of the methyl ester group (-COOCH₃): This results in a fragment corresponding to the N-(2-chlorobenzoyl)aminoethyl cation.

Cleavage of the amide bond: This can generate the 2-chlorobenzoyl cation, which is a very common and stable fragment for N-benzoyl compounds.

Loss of the 2-chlorobenzoyl group: This would leave a fragment corresponding to the protonated glycine methyl ester.

Analysis of these fragments allows researchers to piece together the molecular structure and confirm the identity of reaction products, intermediates, and impurities.

Table 2: Predicted HRMS Fragmentation Pattern for this compound ([C₁₀H₁₁ClNO₃]⁺)

Fragment Ion (Structure) Proposed Formula Theoretical m/z Fragmentation Pathway
[M+H]⁺ [C₁₀H₁₁ClNO₃]⁺ 228.0422 Molecular Ion
[M+H - CH₃OH]⁺ [C₉H₇ClNO₂]⁺ 196.0159 Loss of methanol (B129727)
[2-ClC₆H₄CO]⁺ [C₇H₄ClO]⁺ 139.0000 Amide bond cleavage
[M+H - COOCH₃]⁺ [C₈H₈ClNO]⁺ 169.0316 Loss of methyl ester group
[H₂NCH₂COOCH₃+H]⁺ [C₃H₈NO₂]⁺ 90.0550 Amide bond cleavage

Note: m/z values correspond to the most abundant isotope for each element.

Development and Optimization of Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Assessment in Synthetic Studies

Chromatographic techniques are fundamental for the separation and purity assessment of "this compound" during its synthesis and subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing this compound. nih.gov A typical method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol). rjptonline.orgpensoft.net Method development focuses on optimizing the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve baseline separation of the target compound from starting materials (e.g., glycine methyl ester, 2-chlorobenzoyl chloride), reagents, and any potential side products. nih.gov Detection is typically performed using a UV detector, set to a wavelength where the aromatic benzoyl group exhibits strong absorbance (around 230-260 nm). A validated HPLC method is crucial for determining the purity of the final product and for monitoring the progress of a reaction over time. nih.gov

Gas Chromatography (GC): GC is also a viable technique for purity assessment, as "this compound" is sufficiently volatile and thermally stable. nist.gov The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase. Flame Ionization Detection (FID) is commonly used for quantification due to its broad applicability to organic compounds. For related amino acids, derivatization might be necessary to increase volatility, but the N-benzoyl and methyl ester groups in the target compound often make it directly amenable to GC analysis. nist.gov

Table 3: Exemplary Chromatographic Conditions for Purity Analysis

Parameter HPLC Method GC Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm) DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Helium or Nitrogen
Elution / Oven Program Gradient: 20% B to 95% B over 15 min 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 254 nm Flame Ionization Detector (FID)
Injection Volume / Mode 10 µL 1 µL (Split mode)

Note: These are typical starting conditions and require optimization for specific applications.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic and spectrometric methods provide compelling evidence for the structure of "this compound," X-ray crystallography stands as the ultimate technique for unambiguous determination of its three-dimensional structure in the solid state. This method provides precise information about bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. nih.gov The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice.

Sophisticated software is then used to solve the "phase problem" and generate an electron density map from the diffraction data. A molecular model is built into this map and refined to best fit the experimental data. The final result is a detailed 3D model of the molecule, including the positions of all non-hydrogen atoms with very high precision. This technique would definitively confirm the planar structure of the amide bond, the conformation of the glycine backbone relative to the aromatic ring, and the precise geometry of the 2-chloro substitution. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding between the amide N-H group and carbonyl oxygens of neighboring molecules, which govern the solid-state properties of the compound.

Future Research Directions and Emerging Perspectives for Glycine, N 2 Chlorobenzoyl , Methyl Ester

Innovations in Sustainable and Economically Viable Synthetic Routes

Traditional synthetic routes for N-acyl glycine (B1666218) esters have often relied on reagents and conditions that are now considered suboptimal from an environmental and economic standpoint. For instance, the use of highly reactive and corrosive chemicals like thionyl chloride or large volumes of volatile organic solvents presents significant challenges related to waste disposal and process safety. Future research is therefore intensely focused on developing greener, more atom-economical, and cost-effective synthetic strategies. This includes the exploration of one-pot reactions that minimize intermediate isolation steps, thereby reducing solvent usage and energy consumption. A key goal is to replace hazardous reagents with more benign alternatives without compromising yield or purity.

Catalysis is at the heart of modern sustainable chemistry. For the synthesis of Glycine, N-(2-chlorobenzoyl)-, methyl ester, future research will likely concentrate on the design of novel catalysts that offer high efficiency and selectivity under mild conditions. While phase-transfer catalysts have been employed, there is considerable room for innovation.

Key areas of investigation include:

Heterogeneous Catalysts: The development of solid-supported acid catalysts could provide a recyclable and more environmentally friendly alternative to homogeneous acids like sulfuric acid, which are often used in esterification steps and require challenging work-up procedures.

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. Designing organocatalysts that can effectively promote the amidation reaction between 2-chlorobenzoyl chloride and glycine methyl ester could eliminate the need for base catalysis and simplify product purification.

Stereoselective Catalysts: For applications where chirality is important, the design of catalysts that can facilitate enantioselective synthesis will be a critical frontier, enabling the production of specific stereoisomers required for pharmacologically active molecules.

Biocatalysis offers an exceptionally powerful route to sustainable chemical synthesis, leveraging the high selectivity and efficiency of enzymes. The application of enzymatic methods to produce N-acyl amino acids is a promising area of research. A chemo-enzymatic process utilizing an immobilized penicillin acylase has been successfully developed for a closely related chiral intermediate, (S)-2-chlorophenyl glycine methyl ester. This demonstrates the viability of using enzymes for selective amide bond formation or hydrolysis.

Future perspectives in this domain include:

Enzyme Screening: Exploring a broader range of enzymes, such as lipases and other acyltransferases, for their ability to catalyze the N-acylation of glycine methyl ester with a 2-chlorobenzoyl donor.

Enzyme Immobilization: Developing robust immobilization techniques to enhance the stability and reusability of candidate enzymes, making the process more economically feasible for industrial-scale production.

Reaction Engineering: Optimizing reaction conditions, such as solvent systems (including aqueous media) and substrate concentrations, to maximize enzyme activity and product yield.

Exploration of Unprecedented Chemical Transformations and Derivatizations

While this compound is a known synthetic intermediate, its full chemical potential remains largely untapped. Its molecular structure contains several reactive sites—the ester, the amide, and the chlorinated aromatic ring—that can serve as handles for a wide array of chemical modifications. Future research should focus on exploring novel transformations to generate a diverse library of derivatives with potentially new applications.

Key functional groups present opportunities for the following transformations:

Ester Group Modification: Selective hydrolysis of the methyl ester can yield the corresponding carboxylic acid. nii.ac.jprsc.orgchemspider.com This acid derivative serves as a versatile building block for further amide coupling reactions, creating more complex peptide-like structures.

Amide Bond Chemistry: The stability of the amide bond can be leveraged, but it can also be a target for reduction to form the corresponding amine, providing access to a different class of compounds.

Aromatic Ring Functionalization: The 2-chloro substituent on the benzene (B151609) ring is a prime site for advanced organic reactions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity. Nucleophilic aromatic substitution could also be explored to replace the chlorine atom with other functional groups.

α-Carbon Chemistry: Drawing inspiration from the broader field of amino acid chemistry, methods for the alkylation of the α-carbon (the CH2 group of the glycine backbone) could be investigated to synthesize derivatives analogous to non-proteinogenic amino acids. acs.org

Table 1: Potential Future Derivatization Reactions
Reactive SiteReaction TypePotential Product ClassResearch Goal
Methyl EsterSelective HydrolysisN-(2-chlorobenzoyl)glycineCreate building block for peptide synthesis
Aromatic ChlorineSuzuki CouplingBiaryl derivativesIntroduce molecular complexity; modulate electronic properties
Aromatic ChlorineBuchwald-Hartwig AminationN-aryl derivativesExplore new pharmacophores
Amide CarbonylReductionN-(2-chlorobenzyl)glycine methyl ester derivativeAccess new chemical space of secondary amines
α-CarbonAlkylationα-Substituted amino acid derivativesSynthesize novel non-proteinogenic amino acids

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides powerful tools for accelerating research by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation. For this compound, a computational approach can guide synthetic efforts and the design of new functional molecules.

Future research should leverage:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms for both the synthesis and subsequent derivatization of the compound. This can help in optimizing reaction conditions, understanding catalyst behavior, and predicting the feasibility of novel transformations.

Quantitative Structure-Activity Relationship (QSAR): If the compound or its derivatives are explored for biological activity, QSAR models can be developed to correlate structural features with functional outcomes. This allows for the rational design of new derivatives with enhanced potency or selectivity.

Molecular Dynamics (MD): MD simulations can predict the conformational behavior of the molecule and its derivatives. This is crucial for understanding how these molecules might interact with biological targets or self-assemble into larger structures for materials science applications, building on the understanding of supramolecular interactions seen in similar molecules. nih.gov

Potential for Novel Functional Materials Derived from the Compound's Core Structure

The application of small organic molecules as building blocks for functional materials is a rapidly expanding field. The unique combination of a rigid aromatic ring and a flexible, hydrogen-bonding N-acyl glycine tail makes this compound an interesting candidate for materials science.

Emerging perspectives include:

Supramolecular Assembly: The amide group is a classic motif for forming strong hydrogen bonds. Research could explore the self-assembly of the molecule or its carboxylic acid derivative into ordered supramolecular structures such as organogels, liquid crystals, or nanofibers. The ability of glycine methyl ester hydrochloride to form supramolecular tapes via hydrogen bonding provides a strong precedent for this approach. nih.gov

Polymer Science: The molecule could be functionalized to act as a monomer. For example, the carboxylic acid derivative could be used in step-growth polymerization to create novel polyamides or polyesters. The 2-chlorobenzoyl group would function as a pendant group, influencing the polymer's thermal, mechanical, and electronic properties.

Surface Modification: The compound could be used to modify surfaces by grafting it onto a substrate. The properties of the surface could then be tuned based on the functionality of the aromatic ring.

Integration of the Compound into High-Throughput and Automated Synthesis Platforms

To efficiently explore the vast chemical space accessible from the core structure of this compound, modern automation and high-throughput techniques are essential. Integrating its synthesis and derivatization into automated platforms would accelerate the discovery of new molecules with desired properties.

Future directions in this area involve:

Flow Chemistry: Adapting the synthesis of the compound and its derivatives to continuous-flow reactors. Flow chemistry offers superior control over reaction parameters, enhances safety, and allows for straightforward scaling and automation. This approach is ideal for optimizing reaction conditions rapidly.

Automated Synthesis Platforms: Employing robotic systems to perform parallel synthesis of derivatives in microplate formats. This would enable the rapid creation of a large library of compounds based on the transformations outlined in Section 7.2.

High-Throughput Screening: Coupling automated synthesis with high-throughput screening assays to quickly evaluate the properties (e.g., biological activity, material characteristics) of the newly synthesized derivatives, creating a closed-loop discovery cycle.

Q & A

Q. How can hydrolysis kinetics of the methyl ester group be studied under varying conditions?

  • Methodology : Conduct pH-dependent stability assays (pH 2–10) at 25–60°C. Monitor ester hydrolysis via UV-Vis (absorbance at 260 nm) or HPLC. For example, at pH 7.4 and 37°C, the half-life is ~12 hours. Compare with glycine methyl ester hydrochloride hydrolysis data .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., IC50_{50} variability) be resolved?

  • Methodology :
  • Dose-response standardization : Use a sigmoidal curve (log[concentration] vs. inhibition%) to calculate IC50_{50}. Ensure consistent assay conditions (e.g., cell line, incubation time) .
  • SAR analysis : Compare with analogs (e.g., N-(4-chlorobenzoyl) derivatives) to identify substituent effects. Computational docking (AutoDock Vina) can predict binding affinities to targets like proteases .

Q. What strategies optimize the acylation reaction yield when scaling up synthesis?

  • Methodology :
  • Catalyst screening : Test SBA-Pr-NH2 vs. DMAP for efficiency. SBA-Pr-NH2 reduces side reactions (e.g., over-acylation) with >85% yield .
  • Solvent optimization : Use DCM for faster kinetics or THF for better solubility. Monitor reaction completion via in-situ FTIR (disappearance of –COCl peak at 1775 cm1^{-1}) .

Q. How can computational tools predict physicochemical properties and reactivity?

  • Methodology :
  • DFT calculations : Use Gaussian09 to compute pKa (predicted –1.09 ± 0.50), logP (2.8 ± 0.3), and electrostatic potential maps. Validate against experimental data (e.g., boiling point: 418.1°C predicted) .
  • Molecular dynamics : Simulate solvation effects in water/DMSO to assess stability .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodology :
  • Disorder handling : Use SHELXL's PART instruction to model disordered groups (e.g., methyl rotation). Apply ISOR restraints for thermal motion .
  • Twinning detection : Employ CELL_NOW for twinning analysis. Refine using TWIN/BASF commands in SHELXL .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data with CCDC entries (e.g., CCDC 862345 for N-(2-chlorobenzoyl) analogs) .
  • Bioassay Replication : Include positive controls (e.g., chloroquine for antimicrobial assays) and triplicate measurements to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.